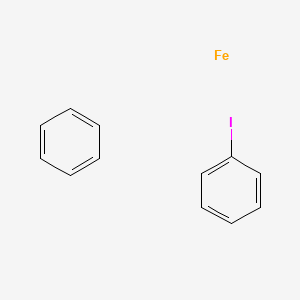
1-Iodoferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodoferrocene, also known as FcI, is an organic compound with the chemical formula Fe(C5H5)2I . It is a red-brown solid, stable at room temperature .
Synthesis Analysis
The synthesis of this compound involves mono- and dilithiation of ferrocene followed by conversion into iodoferrocenes by reaction with iodine .Molecular Structure Analysis
The molecular structure of this compound was determined by X-ray single crystal diffraction . The molecular formula is CHFeI, with an average mass of 311.928 Da and a mono-isotopic mass of 311.909821 Da .Chemical Reactions Analysis
This compound is a key compound in the synthesis of substituted ferrocenes, particularly where Heck, Sonogashira, Suzuki-Miyaura or Ullmann coupling reactions are involved because they are highly reactive in such coupling reactions .Physical And Chemical Properties Analysis
This compound is a red-brown solid, stable at room temperature . It has good light absorption properties and is commonly used as dyes, pigments, and photosensitizers .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis : Iodoferrocene is used in palladium-catalyzed reactions with olefins and acetylenes to produce alkenylferrocene derivatives and diferrocenylacetylene (Kasahara, Izumi, & Maemura, 1977).
Improved Synthesis and Purification : Enhanced methods for synthesizing and purifying iodoferrocene and 1,1'-diiodoferrocene have been developed, yielding these compounds in high purity and good yields (Roemer & Nijhuis, 2014).
Functionalization of Iodoferrocenes : Research on the preparation of various 1′-substituted iodoferrocenes and their application in Heck coupling reactions with ethenylferrocene has been documented (Roemer, Donnadieu, & Nijhuis, 2016).
Formation of Oligomeric Ferrocenes : Studies on the mixed Ullmann reaction of iodoferrocene and 1,2-diiodoferrocene have produced a range of oligomeric ferrocenes, including biferrocene, terferrocene, and various isomeric quinqueferrocenes (Roling & Rausch, 1977).
Purification Methods : A simple method for purifying iodoferrocene, synthesized from ferrocene, has been reported. This method addresses the challenge of obtaining pure iodoferrocene, which typically involves complex and potentially toxic procedures (Goeltz & Kubiak, 2011).
Acetylation Studies : The acetylation of substituted ferrocenes, including iodoferrocene, has been examined. This research offers insights into the behavior and properties of these compounds under acetylation conditions (Hall & Richards, 1963).
Novel Routes to Disubstituted Ferrocenes : A unique approach for accessing 1,1′-disubstituted ferrocenes has been established, involving remote deprotometalation of certain ferrocenecarboxamide compounds (Erb et al., 2020).
Synthesis of Ferrocenyl Alkyl Ethers : The copper(I)-mediated Ullman-type coupling of iodoferrocene with alcoholates has enabled the preparation of oxygen-substituted ferrocenes, expanding the possibilities for synthesizing novel ferrocene derivatives (Schaarschmidt & Lang, 2010).
Wirkmechanismus
Zukünftige Richtungen
1-Iodoferrocene is a versatile synthon that has been incorporated in a variety of materials and devices including in molecular tunnel junctions, organic electronic devices, thermotropic liquid crystals, electrochromic materials, and sensors of biomolecules . Its iodo functionality is suitable for transition metal catalyzed cross-coupling reactions, and it undergoes halogen lithium exchange reactions . Due to its bifunctionality, it is also suitable for the preparation of oligomers or polymers .
Eigenschaften
IUPAC Name |
benzene;iodobenzene;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I.C6H6.Fe/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H;1-6H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOZGKFZPQMDAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FeI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

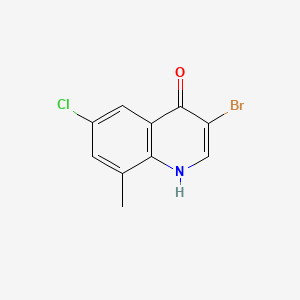


![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

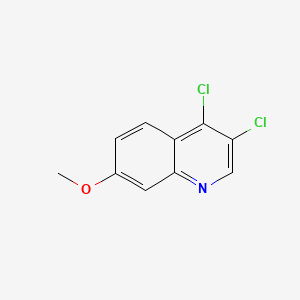
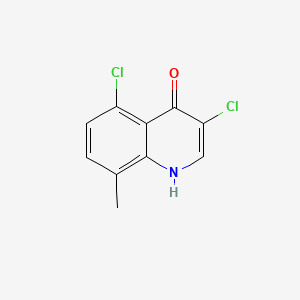
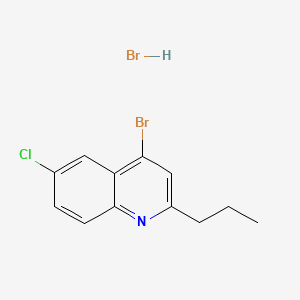
![3-[(Prop-2-en-1-yl)selanyl]-L-alanine](/img/structure/B598804.png)
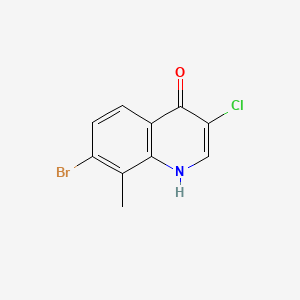
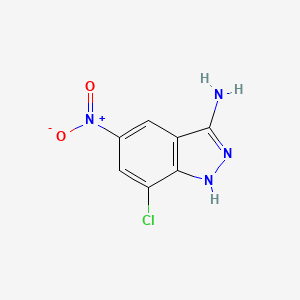
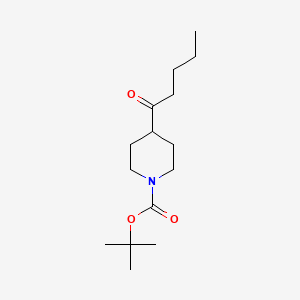
![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)
![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)